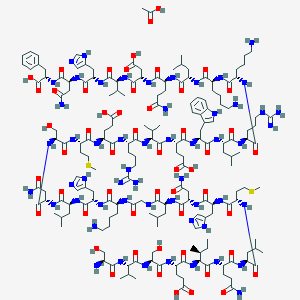
Teriparatideacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Teriparatideacetate is a synthetic form of a portion of human parathyroid hormone, specifically the first 34 amino acids of the full 84-amino acid sequence. It is used primarily in the treatment of osteoporosis, a condition characterized by weak and brittle bones. This compound promotes bone formation and increases bone mineral density, making it a valuable therapeutic agent for individuals at high risk of fractures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Teriparatideacetate involves the chemical synthesis of the peptide sequence corresponding to the first 34 amino acids of human parathyroid hormone. This process typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protected amino acids, coupling reagents such as carbodiimides, and deprotection steps to remove protecting groups .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain a stable powder form, which can be formulated into injectable solutions for clinical use .
化学反应分析
Types of Reactions
Teriparatideacetate primarily undergoes hydrolysis and enzymatic degradation reactions. These reactions are crucial for its metabolism and clearance from the body .
Common Reagents and Conditions
Hydrolysis: This reaction occurs under physiological conditions, where water molecules break peptide bonds.
Enzymatic Degradation: Enzymes such as proteases cleave the peptide bonds, leading to the breakdown of this compound into smaller fragments.
Major Products Formed
The major products formed from the hydrolysis and enzymatic degradation of this compound are smaller peptide fragments and individual amino acids .
科学研究应用
Clinical Applications
-
Osteoporosis Treatment
- Indication : TA is primarily indicated for the treatment of osteoporosis in postmenopausal women and men at high risk for fracture.
- Administration : It is administered via subcutaneous injection, typically once daily.
- Efficacy : Clinical studies have demonstrated that TA significantly increases bone mineral density (BMD) and reduces the incidence of vertebral and non-vertebral fractures compared to placebo and other treatments like bisphosphonates .
-
Innovative Delivery Methods
- Recent research has focused on improving the delivery of TA through novel methods such as dissolving microneedles (DMNs). These DMNs can enhance patient compliance by allowing for less frequent dosing (e.g., weekly administration) while maintaining therapeutic efficacy .
- A study found that DMNs could deliver approximately 87.6% of TA to porcine skin within five minutes, showcasing their potential for effective transdermal delivery .
- Bone Loss Associated with Other Conditions
Case Studies
Case Study 1: Efficacy in Osteoporotic Patients
A clinical trial involving postmenopausal women showed that those treated with teriparatide acetate experienced a significant increase in lumbar spine BMD compared to those receiving placebo. The study reported a fracture reduction rate of up to 65% over 18 months of treatment.
Case Study 2: Teriparatide in Cancer Patients
Research has indicated that teriparatide may be beneficial for patients undergoing treatments that lead to secondary osteoporosis, such as chemotherapy. In a cohort study, patients receiving TA alongside cancer treatment demonstrated improved BMD and reduced fracture incidence compared to historical controls who did not receive TA.
Comparative Efficacy Table
| Treatment Option | Mechanism | Efficacy in BMD Increase | Fracture Reduction Rate | Administration Frequency |
|---|---|---|---|---|
| Teriparatide Acetate | Stimulates osteoblasts | High | Up to 65% | Daily |
| Bisphosphonates | Inhibits osteoclast activity | Moderate | 30-50% | Weekly/Monthly |
| Denosumab | RANKL inhibitor | Moderate | 50-60% | Monthly |
作用机制
Teriparatideacetate exerts its effects by binding to the parathyroid hormone receptor on the surface of osteoblasts, the cells responsible for bone formation. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased osteoblast activity and bone formation. Additionally, this compound reduces osteoblast apoptosis and stimulates the differentiation of osteoprogenitor cells into mature osteoblasts .
相似化合物的比较
Similar Compounds
Parathyroid Hormone (1-84): This is the full-length parathyroid hormone, which also promotes bone formation but has a different pharmacokinetic profile compared to Teriparatideacetate.
Abaloparatide: Another synthetic peptide analog of parathyroid hormone-related protein, used for the treatment of osteoporosis.
Uniqueness
This compound is unique in its specific sequence and its ability to stimulate bone formation without causing significant hypercalcemia, a common side effect associated with other parathyroid hormone analogs. Its intermittent administration regimen also makes it a preferred choice for long-term osteoporosis treatment .
属性
CAS 编号 |
99294-94-7 |
|---|---|
分子式 |
C183H297N55O54S2 |
分子量 |
4196 g/mol |
IUPAC 名称 |
acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C181H291N55O51S2.C2H4O2.H2O/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97;1-2(3)4;/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199);1H3,(H,3,4);1H2/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-;;/m0../s1 |
InChI 键 |
QCVZCKSPTMFSSY-ILQTYVRSSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N.CC(=O)O |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N.CC(=O)O.O |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N.CC(=O)O.O |
序列 |
SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF |
同义词 |
Teriparatide acetate hydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















